Compound Description: 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is a key intermediate in the synthesis of various pharmaceutical compounds. A paper describes its synthesis in detail, highlighting its importance as a building block for more complex molecules.
Compound Description: BMS-540215 is a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. This compound showed robust in vivo activity in preclinical studies using human tumor xenograft models.
Compound Description: This class of compounds was identified as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase activity. They also demonstrated inhibitory effects on the proliferation of human colon tumor cell lines.
Compound Description: This compound serves as a scaffold for developing modified C-nucleosides, specifically with modifications at the 1'-position of the sugar moiety. This scaffold mimics the structure of purine nucleosides.
Pyrrolo[2,1-f][1,2,4]triazine C-Nucleosides
Compound Description: This group of compounds, particularly those containing a ribose, 2'-deoxyribose, or 2',3'-dideoxyribose sugar moiety, were synthesized and evaluated for their biological activities. Specifically, pyrrolo[2,1-f][1,2,4]triazine C-ribonucleosides with a hydrogen atom or a cyano group at position 7 displayed potent cytotoxicity against various cancer cell lines.
C-7-Alkynylated and Arylated Pyrrolotriazine C-Ribonucleosides
Compound Description: This class of compounds was synthesized using palladium-catalyzed cross-coupling chemistry to introduce alkynyl and aryl groups at the 7-position of the pyrrolotriazine C-ribonucleoside scaffold. These modifications led to potent cytotoxic activity against cancer cells, particularly with 7-cyclopropyl-, 7-propyl-, and 7-butylacetylene substituents.
Compound Description: Researchers discovered a series of 4-[1H-indazol-5-ylamino]pyrrolo[2,1-f][1,2,4]triazine-6-carbamates that act as dual inhibitors of human epidermal growth factor receptor 1 and 2 (HER1/HER2) kinases. One notable compound within this series, BMS-599626, exhibited a favorable pharmacokinetic profile and demonstrated substantial in vivo activity in HER1- and HER2-driven tumor models. As a result, BMS-599626 was chosen for clinical development as a treatment for solid tumors.
2,4-Disubstituted Pyrrolo[2,1-f][1,2,4]triazines with Aryl and Thienyl Substituents
Compound Description: A study focused on synthesizing a series of 2,4-disubstituted pyrrolo[2,1-f][1,2,4]triazines, incorporating aryl and thienyl substituents. This was achieved by utilizing the 1,3-cycloaddition reaction between N(1)-ethyl-1,2,4-triazinium tetrafluoroborates and dimethyl acetylenedicarboxylate. The synthesized compounds were then evaluated for their antiviral activity against the influenza virus strain A/Puerto Rico/8/34 (H1N1) using Madin-Darby canine kidney (MDCK) cell culture. The research led to the identification of compounds displaying both low toxicity and significant antiviral activity. Notably, dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate exhibited the most promising antiviral properties with an IC50 of 4 µg/mL and a selectivity index of 188.
Compound Description: This newly synthesized pyrrolo[2,1-f][1,2,4]triazine derivative demonstrated significant and selective inhibitory effects on the proliferation of A431 cells, which are known to overexpress wild-type epidermal growth factor receptor (EGFR).
Compound Description: This novel pyrrolo[2,1-f][1,2,4]triazine derivative showed potent antiproliferative activity against A431 tumor cells, suggesting its potential as an antitumor agent.
Compound Description: This novel compound exhibited strong antiproliferative activity against A431 tumor cells, indicating its potential in anticancer drug discovery.
Properties
CAS Number
1511347-09-3
Product Name
4-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine
Molecular Formula
C7H6BrN3
Molecular Weight
212
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.